![molecular formula C24H30FN3O5S B2594000 N1-(4-fluorophenethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872976-14-2](/img/structure/B2594000.png)
N1-(4-fluorophenethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-(4-fluorophenethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C24H30FN3O5S and its molecular weight is 491.58. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
The compound exhibits promising anticancer potential. Researchers have synthesized phenethylamine-based urea derivatives containing fluoro, methoxy, and methyl groups. Notably, 1,3-bis(4-methylphenethyl)urea demonstrated up to eightfold greater potency than cisplatin against the HeLa cell line (human cervical cancer). Additionally, it displayed minimal toxicity on HDF (human dermal fibroblast) cells compared to cisplatin. Meanwhile, 1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea and 1-(3,4-dimethoxyphenethyl)-3-(4-methylphenethyl)urea exhibited anticancer activity similar to cisplatin on the A549 cell line (non-small cell lung carcinoma). These findings suggest that these compounds could serve as lead candidates for cervical and lung cancer treatment .
Antioxidant Properties
The synthesized compounds were evaluated for their antioxidant activity using various methods : The synthesized compounds were evaluated for their antioxidant activity using various methods: DPPH , ABTS , and CUPRAC . Impressively, all tested compounds displayed remarkable antioxidant activity compared to standard antioxidants. Their ability to scavenge free radicals makes them potentially valuable in combating oxidative stress-related diseases .
Other Biological Applications
While the primary focus has been on cancer and antioxidant properties, further research may uncover additional applications. Phenethylamine-based urea derivatives could be explored in areas such as neuroprotection, anti-inflammatory effects, or metabolic disorders. However, more studies are needed to fully elucidate their potential in these fields.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O5S/c1-16-13-17(2)22(18(3)14-16)34(31,32)28-11-4-12-33-21(28)15-27-24(30)23(29)26-10-9-19-5-7-20(25)8-6-19/h5-8,13-14,21H,4,9-12,15H2,1-3H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBJVBDYBTUQNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorophenethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide |
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